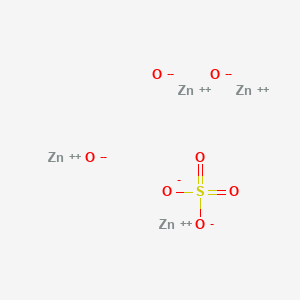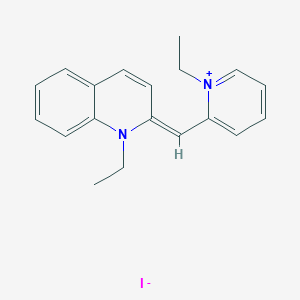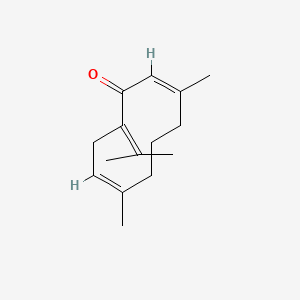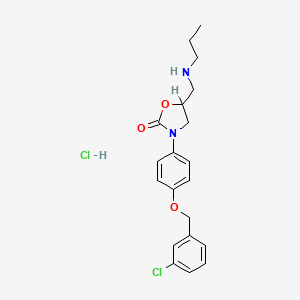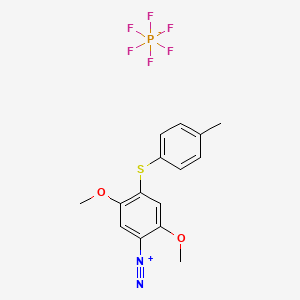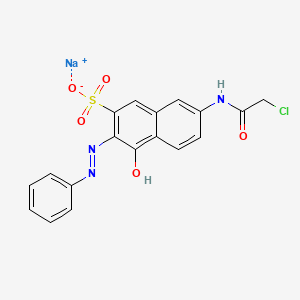
Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate is a complex organic compound with the molecular formula C24H20ClN4NaO6S2. It is a derivative of naphthalene sulfonic acid and is known for its vibrant color properties, making it useful in various industrial applications, particularly in dye manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Chloroacetylation: The azo compound undergoes chloroacetylation to introduce the chloroacetyl group.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes, where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and in the study of cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with biological molecules. The azo group can form stable complexes with proteins and nucleic acids, while the sulfonate group enhances its solubility in aqueous environments. The chloroacetyl group can participate in covalent bonding with nucleophilic sites on biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 6-amino-5-((4-chloro-3-((2,4-dimethylphenyl)amino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Naphthalene-2-sulfonic acid derivatives
Uniqueness
Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological interactions. Its chloroacetyl group, in particular, allows for unique substitution reactions not commonly observed in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
5572-43-0 |
|---|---|
Fórmula molecular |
C18H13ClN3NaO5S |
Peso molecular |
441.8 g/mol |
Nombre IUPAC |
sodium;7-[(2-chloroacetyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H14ClN3O5S.Na/c19-10-16(23)20-13-6-7-14-11(8-13)9-15(28(25,26)27)17(18(14)24)22-21-12-4-2-1-3-5-12;/h1-9,24H,10H2,(H,20,23)(H,25,26,27);/q;+1/p-1 |
Clave InChI |
ANVUYAMVGIAPER-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCl)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




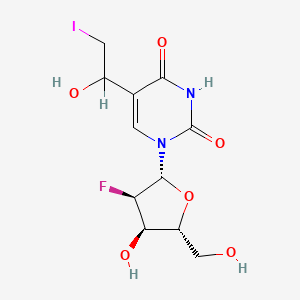
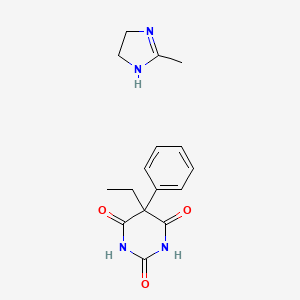

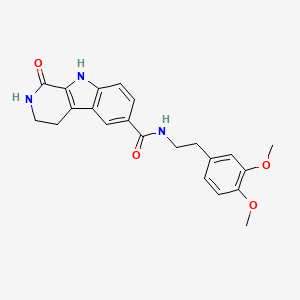
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
